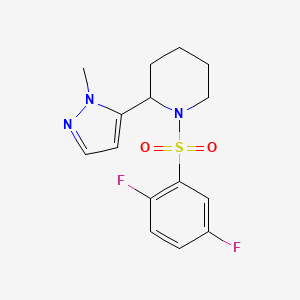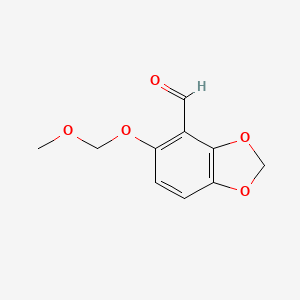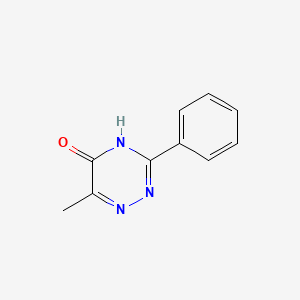![molecular formula C11H19NO2 B2394743 Acide 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylique CAS No. 1209917-19-0](/img/structure/B2394743.png)
Acide 8-(propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Propan-2-yl)-8-azabicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core
Applications De Recherche Scientifique
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable for the development of new materials and industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the formation of the azabicyclo[3.2.1]octane core through a series of chemical reactions. One common method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified functional groups.
Mécanisme D'action
The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure and additional functional groups.
The uniqueness of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its specific azabicyclo[3.2.1]octane core and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)


![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)

